N-[(cyclopropylcarbonyl)oxy]-N-(6-methyl-2,3-dihydro-4H-thiochromen-4-yliden)amine
Description
N-[(cyclopropylcarbonyl)oxy]-N-(6-methyl-2,3-dihydro-4H-thiochromen-4-yliden)amine (CAS 860649-87-2) is a thiochromene-derived compound featuring a cyclopropylcarbonyloxy substituent. Its molecular weight is 300.38, and it is structurally characterized by a bicyclic thiochromene core with an imine group and a cyclopropane-containing acyloxy moiety . This compound is utilized in chemical research and pharmaceutical development, particularly as an intermediate in synthesizing bioactive molecules targeting enzyme pathways or receptor interactions .
Properties
IUPAC Name |
[(E)-(6-methyl-2,3-dihydrothiochromen-4-ylidene)amino] cyclopropanecarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c1-9-2-5-13-11(8-9)12(6-7-18-13)15-17-14(16)10-3-4-10/h2,5,8,10H,3-4,6-7H2,1H3/b15-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMONLGSYXOORBR-NTCAYCPXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)SCCC2=NOC(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC\2=C(C=C1)SCC/C2=N\OC(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
N-[(cyclopropylcarbonyl)oxy]-N-(6-methyl-2,3-dihydro-4H-thiochromen-4-yliden)amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-[(cyclopropylcarbonyl)oxy]-N-(6-methyl-2,3-dihydro-4H-thiochromen-4-yliden)amine is used in various scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-[(cyclopropylcarbonyl)oxy]-N-(6-methyl-2,3-dihydro-4H-thiochromen-4-yliden)amine involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogs and Key Differences
The compound is compared to structurally related amines with variations in substituents and core heterocycles. Key analogs include:
Key Observations:
- The dichlorobenzoyloxy analog (CAS 477858-13-2) exhibits higher lipophilicity, likely improving membrane permeability but risking toxicity .
- Biological Relevance : Analogs with cyclopropane motifs (e.g., KS-000035ED) are associated with kinase inhibition (e.g., VEGFR), suggesting the cyclopropyl group may stabilize ligand-receptor interactions via strain-induced conformational rigidity .
Physicochemical Properties
- Molecular Weight : The target compound (300.38) is lighter than the dichlorobenzoyloxy analog (405.30), which may favor better bioavailability .
- Solubility : The methylsulfonyloxy substituent (CAS 383146-47-2) introduces polar sulfonyl groups, likely increasing aqueous solubility compared to the cyclopropylcarbonyloxy variant .
Biological Activity
N-[(cyclopropylcarbonyl)oxy]-N-(6-methyl-2,3-dihydro-4H-thiochromen-4-yliden)amine is a complex organic compound with the molecular formula C14H15NO2S. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, research findings, and relevant case studies.
The synthesis of this compound involves specific reaction conditions that typically require catalysts and solvents to achieve high yield and purity. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, making it a versatile building block in organic synthesis .
Biological Activity
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study on 4H-thiochromen derivatives showed effectiveness against parasites responsible for tropical diseases such as malaria and leishmaniasis. These compounds demonstrated an EC50 below 10 μM, indicating potent biological activity .
Mechanism of Action
The mechanism by which this compound exerts its effects may involve interactions with specific enzymes or receptors. For instance, it has been suggested that the compound could act as an allosteric modulator by binding to key amino acids in target proteins, disrupting essential metabolic pathways in pathogens .
Case Studies
-
Antiparasitic Activity
A study evaluated various thiochromen derivatives against Trypanosoma parasites. The results demonstrated that these compounds could inhibit trypanothione reductase (TR), leading to increased levels of reactive oxygen species (ROS) within the parasites. This disruption ultimately resulted in the death of the parasites due to oxidative stress . -
Cytotoxicity Assays
In vitro cytotoxicity assays using human cancer cell lines revealed that compounds structurally related to this compound exhibited significant antiproliferative effects. The MTT assay indicated that these compounds reduced cell viability in a dose-dependent manner .
Research Findings Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
